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Compound of Interest

Compound Name: Levetiracetam Impurity B

Cat. No.: B14757004 Get Quote

Application Note

Introduction

Levetiracetam is an anti-epileptic drug widely used in the treatment of various seizure types. As

with any pharmaceutical active ingredient, controlling impurities is critical to ensure the safety

and efficacy of the final drug product. Levetiracetam Impurity B, chemically known as (2Z)-2-

(2-Oxopyrrolidin-1-yl)but-2-enamide, is a potential process-related impurity that must be

monitored and controlled within specified limits.[1][2][3] This application note presents a rapid

and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative

analysis of Levetiracetam Impurity B in Levetiracetam drug substance. The method is

designed to be efficient, providing a short run time suitable for high-throughput environments

such as quality control laboratories.

Experimental Protocol
This protocol outlines the UPLC method for the determination of Levetiracetam Impurity B.

1. Instrumentation and Materials

UPLC System: A UPLC system equipped with a photodiode array (PDA) detector.
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Column: A C18 reversed-phase UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

is recommended for optimal performance.[4]

Software: Chromatography data acquisition and processing software.

Reagents:

Acetonitrile (HPLC grade)

Potassium phosphate monobasic (analytical grade)

Orthophosphoric acid (analytical grade)

Water (UPLC/HPLC grade)

Levetiracetam Reference Standard (RS)

Levetiracetam Impurity B Reference Standard (RS)

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the rapid analysis of

Levetiracetam Impurity B.
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Parameter Condition

Column C18, 100 mm x 2.1 mm, 1.8 µm

Mobile Phase

A: 0.02 M Potassium Phosphate Monobasic in

water, pH adjusted to 3.0 with Orthophosphoric

AcidB: Acetonitrile

Gradient See Table 1

Flow Rate 0.5 mL/min[4]

Column Temperature 30 °C

Detection Wavelength 210 nm[4]

Injection Volume 2 µL[4]

Run Time Approximately 8 minutes

Table 1: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

5.0 70 30

6.0 95 5

8.0 95 5

3. Preparation of Solutions

Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of water.

Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.22 µm membrane filter.

Diluent: A mixture of Mobile Phase A and Acetonitrile (95:5 v/v).

Standard Solution of Levetiracetam Impurity B (0.5 µg/mL): Accurately weigh about 5 mg

of Levetiracetam Impurity B RS into a 100 mL volumetric flask. Dissolve in and dilute to
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volume with diluent. Further dilute 1.0 mL of this solution to 100.0 mL with diluent.

Standard Solution of Levetiracetam (50 µg/mL): Accurately weigh about 5 mg of

Levetiracetam RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with

diluent.

System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of

Levetiracetam RS and 0.5 µg/mL of Levetiracetam Impurity B RS in diluent.

Sample Solution (for drug substance): Accurately weigh about 50 mg of Levetiracetam

sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Data Presentation
The following tables summarize the expected quantitative data for the UPLC method.

Table 2: Chromatographic Parameters

Analyte Approximate Retention Time (min)

Levetiracetam 3.5

Levetiracetam Impurity B 5.2

Table 3: System Suitability Parameters

Parameter Acceptance Criteria

Resolution (between Levetiracetam and Impurity

B)
≥ 2.0

Tailing Factor (for Levetiracetam and Impurity B

peaks)
≤ 2.0

Theoretical Plates (for Levetiracetam and

Impurity B peaks)
≥ 2000

%RSD (for 6 replicate injections of standard) ≤ 2.0%
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Table 4: Method Validation Summary

Parameter Result

Linearity Range (Levetiracetam Impurity B) 0.1 - 1.0 µg/mL

Correlation Coefficient (r²) > 0.999

LOD (Levetiracetam Impurity B) ~0.03 µg/mL

LOQ (Levetiracetam Impurity B) ~0.1 µg/mL

Accuracy (% Recovery) 98.0% - 102.0%

Precision (%RSD) < 2.0%

Mandatory Visualization
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Caption: Workflow for the UPLC analysis of Levetiracetam Impurity B.
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Conclusion
The described UPLC method provides a rapid, sensitive, and reliable approach for the

quantitative determination of Levetiracetam Impurity B in Levetiracetam drug substance. With

a run time of approximately 8 minutes, this method is suitable for routine quality control

analysis, enabling efficient monitoring of this critical impurity. The method is ready for validation

to demonstrate its suitability for its intended purpose in a specific laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b14757004?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14757004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

